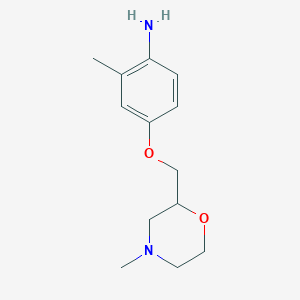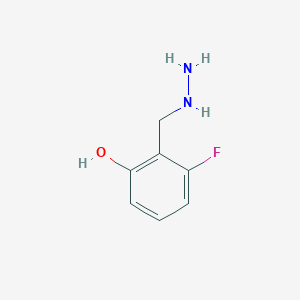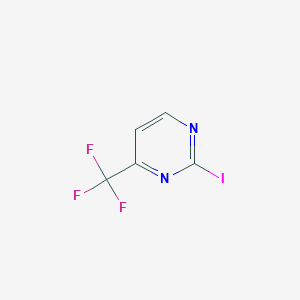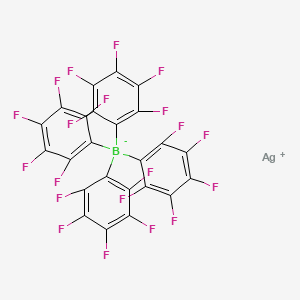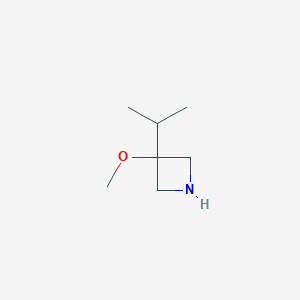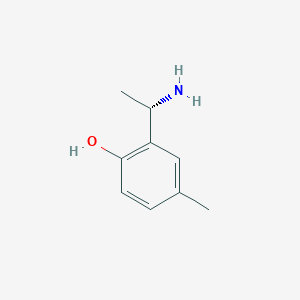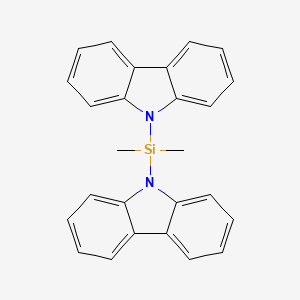
Di(9H-carbazol-9-yl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(9H-carbazol-9-yl)dimethylsilane is an organosilicon compound that features two 9H-carbazol-9-yl groups attached to a dimethylsilane core. This compound is of significant interest due to its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di(9H-carbazol-9-yl)dimethylsilane typically involves the reaction of 9H-carbazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The general reaction scheme is as follows:
2C12H9N+(CH3)2SiCl2→(C12H8N)2Si(CH3)2+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Purification is typically achieved through recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the carbazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups. This is typically achieved using nucleophiles like Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products:
Oxidation: Formation of carbazole-9-one derivatives.
Reduction: Formation of partially reduced carbazole derivatives.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Di(9H-carbazol-9-yl)dimethylsilane has a wide range of applications in scientific research:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its high carrier mobility and thermal stability.
Photovoltaics: Employed in the development of organic photovoltaic cells.
Sensors: Utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism by which Di(9H-carbazol-9-yl)dimethylsilane exerts its effects is primarily through its electronic properties. The carbazole groups provide high electron mobility, while the silicon center offers structural stability. This combination allows for efficient charge transport and emission properties, making it an excellent material for optoelectronic applications. The molecular targets and pathways involved include interactions with electron and hole transport layers in devices such as OLEDs and photovoltaic cells.
Comparison with Similar Compounds
3,5-Di(9H-carbazol-9-yl)tetraphenylsilane: Similar structure but with additional phenyl groups, offering different electronic properties.
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: Contains a thiophene core, providing different optoelectronic characteristics.
Uniqueness: Di(9H-carbazol-9-yl)dimethylsilane is unique due to its combination of carbazole groups and a dimethylsilane core, which provides a balance of high electron mobility and structural stability. This makes it particularly suitable for applications requiring efficient charge transport and thermal stability.
Properties
Molecular Formula |
C26H22N2Si |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
di(carbazol-9-yl)-dimethylsilane |
InChI |
InChI=1S/C26H22N2Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18H,1-2H3 |
InChI Key |
WAWFNPWPJCSNNO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N1C2=CC=CC=C2C3=CC=CC=C31)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12817923.png)
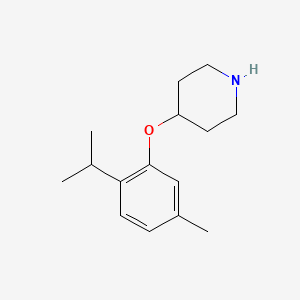

![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
![4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
